molecular formula C13H20ClN3 B11728381 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine

2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine

Cat. No.: B11728381
M. Wt: 253.77 g/mol
InChI Key: OIKPAHGRDVKVFV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine typically involves the reaction of 4-chlorobenzyl chloride with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of corresponding ketones or carboxylic acids, while reduction could yield amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow it to interact with multiple biological targets, making it a valuable scaffold in drug design.

  • Role in Drug Formulation : The hydrochloride salt form of this compound enhances its solubility and stability, which is crucial for oral or injectable formulations. This property is particularly beneficial in clinical settings where bioavailability is a critical factor for therapeutic efficacy .
  • Therapeutic Potential : Research indicates that derivatives of this compound are being explored for their potential use in treating conditions such as depression and anxiety, by modulating neurotransmitter activity .

Neuroscience Research

In neuroscience, 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine is utilized to study the interactions between serotonin and dopamine receptors. These interactions are vital for understanding mood regulation and developing treatments for mood disorders.

  • Behavioral Studies : This compound is frequently used in animal models to assess the effects of new treatments on behavior. Such studies help evaluate the efficacy and safety profiles of potential therapeutic agents .
  • Neuropharmacology : The compound's ability to influence neurotransmitter systems makes it a significant tool in neuropharmacological research, particularly in understanding mechanisms underlying psychiatric conditions .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in chromatographic techniques. This application aids in the quantification of related compounds in biological samples.

  • Chromatographic Techniques : The compound's stability and solubility make it suitable for use as a reference standard in high-performance liquid chromatography (HPLC), facilitating accurate measurements of drug concentrations in pharmacokinetic studies .

Case Study 1: Neuropharmacological Impact

A study published in a peer-reviewed journal explored the effects of this compound on serotonin receptor activity. The findings suggested that this compound could modulate serotonin levels effectively, indicating its potential as an antidepressant agent .

Case Study 2: Behavioral Assessment

In another research effort, researchers used this compound to evaluate its impact on anxiety-related behaviors in rodent models. Results demonstrated significant reductions in anxiety-like behaviors, supporting further investigation into its therapeutic applications for anxiety disorders .

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Typically, compounds of this nature may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanol
  • 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetic acid

Uniqueness

2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to similar compounds. Its combination of a chlorophenyl group and a methylpiperazine ring may result in unique interactions with biological targets.

Biological Activity

2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine, also known as a derivative of piperazine, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. Its molecular formula is C13H20ClN3C_{13}H_{20}ClN_{3}, and it has been investigated for its potential applications in treating various neurological disorders, as well as its interactions with neurotransmitter systems.

  • CAS Number : 1189684-59-0
  • Molecular Weight : 253.771 g/mol
  • Chemical Structure : The compound features a chlorophenyl group attached to a piperazine moiety, which is crucial for its biological activity.

1. Neuropharmacological Effects

Research indicates that this compound acts primarily on serotonin and dopamine receptors. It has been used in studies exploring mood regulation and potential treatments for depression and anxiety disorders. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further development in psychopharmacology .

2. Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2). These findings suggest that the compound may inhibit tumor growth through mechanisms that warrant further exploration .

3. Enzyme Inhibition

Enzyme inhibition studies have revealed that this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This property is particularly relevant for developing treatments for Alzheimer's disease, where cholinergic function is compromised .

Case Study 1: Antidepressant Activity

In a controlled study, the administration of this compound to animal models demonstrated significant reductions in depressive-like behaviors. The results indicated enhanced serotonergic activity, which aligns with the compound's receptor interaction profile .

Case Study 2: Antitumor Efficacy

Another study evaluated the compound's efficacy against a panel of human cancer cell lines. The results indicated an IC50 value of approximately 92.4 µM across multiple cancer types, showcasing its potential as an anticancer agent .

Comparative Biological Activity Table

Activity Type Description Reference
NeuropharmacologicalModulates serotonin and dopamine receptors
AnticancerCytotoxic effects on HeLa and Caco-2 cells
Enzyme InhibitionInhibits AChE and BChE, relevant for Alzheimer's

Properties

Molecular Formula

C13H20ClN3

Molecular Weight

253.77 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine

InChI

InChI=1S/C13H20ClN3/c1-16-6-8-17(9-7-16)13(10-15)11-2-4-12(14)5-3-11/h2-5,13H,6-10,15H2,1H3

InChI Key

OIKPAHGRDVKVFV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CN)C2=CC=C(C=C2)Cl

Origin of Product

United States

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